molecular formula C13H23NO B6359610 N,N-Dicyclohexylformamide CAS No. 22699-63-4

N,N-Dicyclohexylformamide

Cat. No.: B6359610
CAS No.: 22699-63-4
M. Wt: 209.33 g/mol
InChI Key: WZHFFMIYUIHVET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dicyclohexylformamide can be synthesized through the reaction of cyclohexylamine with formic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amides, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-Dicyclohexylformamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N,N-Dicyclohexylformamide exerts its effects involves its ability to coordinate with metal ions and inhibit specific reactions. For example, it inhibits the chlorination of amides and chlorides by altering the coordination geometry of the reactants . This compound also affects the oxidation of ethyl formate catalyzed by hydroxyl groups on metal hydroxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dicyclohexylformamide is unique due to its ability to act as a low-energy hydrogen source and its inhibitory effects on specific chemical reactions. Its structure allows for unique interactions with metal ions, making it valuable in various scientific research applications .

Properties

IUPAC Name

N,N-dicyclohexylformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHFFMIYUIHVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324326
Record name N,N-dicyclohexylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22699-63-4
Record name Formamide,N-dicyclohexyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-dicyclohexylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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